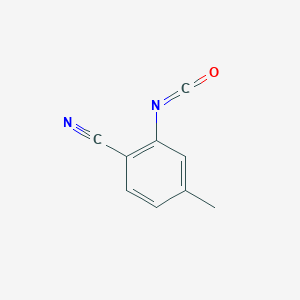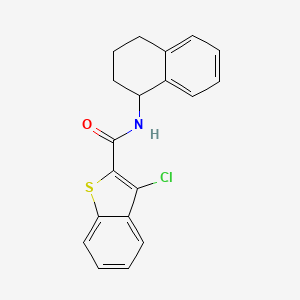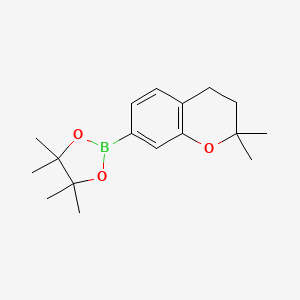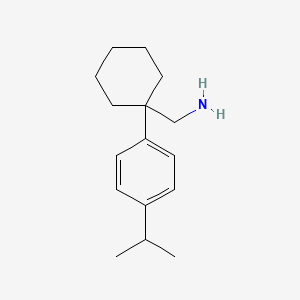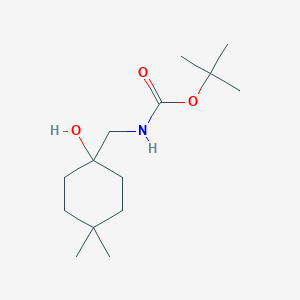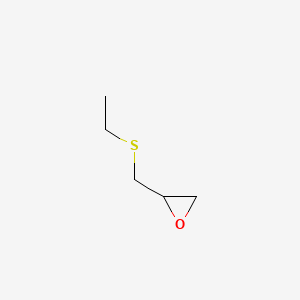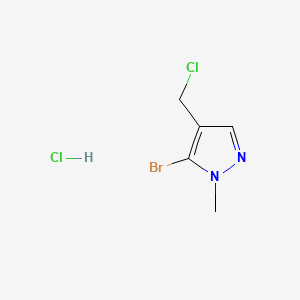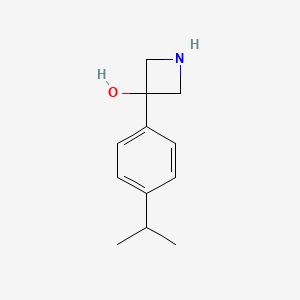
3-(4-Isopropylphenyl)azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Isopropylphenyl)azetidin-3-ol is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol It is an azetidine derivative, characterized by a four-membered nitrogen-containing ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(4-Isopropylphenyl)azetidin-3-ol, can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, azetidines can be synthesized through the intramolecular amination of organoboronates .
Industrial Production Methods: Industrial production methods for azetidines often involve catalytic processes. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts has been reported . These methods are efficient and can be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Isopropylphenyl)azetidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the azetidine ring and the isopropylphenyl group.
Common Reagents and Conditions: Common reagents used in the reactions of azetidines include sodium borohydride for reduction reactions and organometal reagents for alkylation . Microwave irradiation is also employed to facilitate certain reactions, such as the one-pot synthesis of nitrogen-containing heterocycles .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions with sodium borohydride can yield diastereoselective products .
Wissenschaftliche Forschungsanwendungen
3-(4-Isopropylphenyl)azetidin-3-ol has several scientific research applications. In medicinal chemistry, azetidines are explored for their potential as amino acid surrogates and peptidomimetics . They are also used in the synthesis of functionally decorated heterocyclic compounds with biological relevance . Additionally, azetidines are valuable in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions .
Wirkmechanismus
The mechanism of action of 3-(4-Isopropylphenyl)azetidin-3-ol involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and undergo ring-opening reactions . These reactions can lead to the formation of biologically active compounds with potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 3-(4-Isopropylphenyl)azetidin-3-ol include other azetidine derivatives, such as 3-vinylazetidin-3-ols and 3-vinyloxetan-3-ols . These compounds share the azetidine ring structure but differ in their substituents and reactivity.
Uniqueness: The presence of the isopropylphenyl group enhances its stability and makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
3-(4-propan-2-ylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C12H17NO/c1-9(2)10-3-5-11(6-4-10)12(14)7-13-8-12/h3-6,9,13-14H,7-8H2,1-2H3 |
InChI-Schlüssel |
CXLKWQHXPBDCDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C2(CNC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


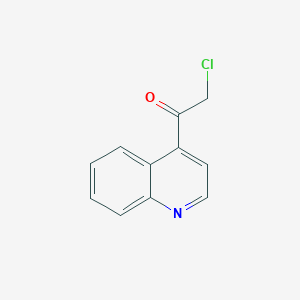
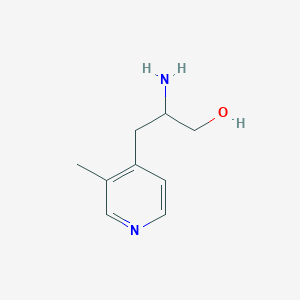

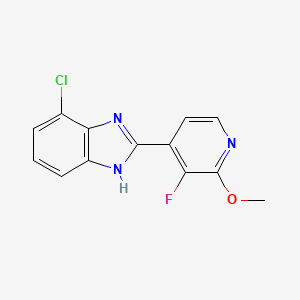
![Spiro[2.6]nonan-6-one](/img/structure/B13585581.png)
